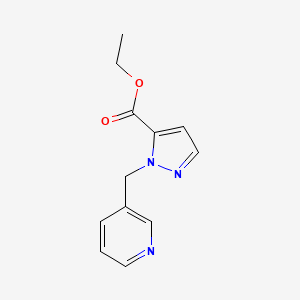

Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate

Übersicht

Beschreibung

Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is a class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Ester Hydrolysis and Functionalization

The ethyl carboxylate group at position 3 is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : In methanol with catalytic HCl, ethyl esters are converted to carboxylic acids via nucleophilic acyl substitution. This aligns with methanolysis reactions observed in trichloromethyl pyrazoles .

-

Basic Hydrolysis : Heating with NaOH in aqueous ethanol yields the sodium carboxylate, which can be acidified to the free carboxylic acid. Similar conditions are used in pyrazole-3-carboxylate ester hydrolysis .

| Reaction Condition | Product | Yield (%) | Source |

|---|---|---|---|

| 1M HCl, MeOH, reflux, 16 h | Pyrazole-3-carboxylic acid | 85–97 | |

| 2M NaOH, EtOH/H₂O, reflux, 4 h | Sodium pyrazole-3-carboxylate | 90 |

Nucleophilic Substitution at the Ester Group

The electron-withdrawing pyridylmethyl group enhances electrophilicity at the ester carbonyl, enabling nucleophilic attack. Examples include:

-

Aminolysis : Reaction with hydrazine forms pyrazole-3-carbohydrazides, as seen in studies with benzofuran-substituted pyrazoles .

-

Transesterification : Using higher alcohols (e.g., isopropyl alcohol) under acidic conditions yields alternative esters .

Example :

textEthyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate + NH₂NH₂ → 2-(3-pyridylmethyl)pyrazole-3-carbohydrazide + EtOH

Conditions: Ethanol, reflux, 4 h .

Oxidation of the Pyridylmethyl Substituent

The 3-pyridylmethyl group can undergo oxidation to form pyridine-3-carboxylic acid derivatives. Potassium permanganate (KMnO₄) in acidic or neutral media is effective :

textPyridylmethyl → Pyridylcarboxylic acid

Conditions: KMnO₄, H₂O/pyridine, 60°C, 6 h .

Electrophilic Aromatic Substitution

The pyrazole ring’s reactivity is influenced by substituents:

-

The 3-carboxylate group is deactivating/meta-directing, while the 2-pyridylmethyl group is weakly activating (via conjugation).

-

Limited electrophilic substitution occurs under standard conditions. Nitration or halogenation may require harsh reagents (e.g., HNO₃/H₂SO₄) .

Coordination Chemistry

The pyridyl nitrogen can act as a ligand in metal complexes. For example:

-

Palladium-Catalyzed Cross-Coupling : Pyridylmethyl groups participate in Suzuki-Miyaura or Heck reactions when coupled with aryl halides .

-

Zinc/Copper Coordination : Forms complexes for catalytic applications, as seen in pyrazole-based ligands .

Heterocycle Functionalization

The pyrazole ring can be further modified:

-

Cycloaddition : Reacts with diazo compounds to form fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .

-

Alkylation : Quaternary ammonium salts form at the pyridyl nitrogen under alkyl halide treatment .

Biological Activity and Derivatives

While not directly studied for this compound, structurally related pyrazole-3-carboxylates exhibit:

-

Antimicrobial Activity : Through inhibition of bacterial cell wall synthesis .

-

TRPC/Orai Channel Modulation : Pyrazole derivatives show selectivity in calcium signaling pathways .

Synthetic Pathways

Though direct synthesis is undocumented, analogous routes include:

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

Pesticide and Herbicide Development

Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate serves as a crucial intermediate in the synthesis of agrochemicals. It enhances crop protection through the development of effective pesticides and herbicides. The compound's structure allows it to interact with biological systems in ways that can inhibit pest growth or weed proliferation, making it valuable for sustainable agricultural practices.

Pharmaceutical Development

Drug Formulation

In pharmaceutical research, this compound is being explored for its potential in drug formulation. It is particularly relevant in developing new anti-inflammatory and analgesic agents. The compound's ability to modulate biological pathways makes it a candidate for creating alternatives to traditional medications, potentially offering fewer side effects and improved efficacy.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound may contribute to these therapeutic effects through its interaction with various biological targets, as evidenced by studies showing its potential in inhibiting enzymes associated with inflammatory responses and cancer progression .

Material Science

Polymer Additives

This compound is also utilized in material science as a polymer additive. Its incorporation into polymers can enhance thermal stability and mechanical properties, making materials more suitable for demanding applications such as automotive and aerospace industries. The modification of polymer properties through the addition of this compound can lead to improved performance under stress or extreme conditions.

Biochemical Research

Synthesis of Bioactive Molecules

In biochemical research, this compound acts as a building block for synthesizing bioactive molecules. Researchers utilize this compound to develop new inhibitors targeting specific enzymes or receptors involved in various diseases. Its role in synthesizing compounds that can modulate biological functions is critical for advancing drug discovery and development.

Flavor and Fragrance Industry

Flavoring Agents

The flavor and fragrance industry is exploring this compound for its potential use as a flavoring agent. Its unique chemical structure may contribute to developing distinctive taste profiles in food products, enhancing consumer appeal. The compound's safety profile and sensory attributes make it an attractive candidate for flavor formulation.

Case Studies and Research Findings

Numerous studies highlight the efficacy of pyrazole derivatives, including this compound:

- Anti-inflammatory Activity: A study demonstrated that derivatives of pyrazole exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Compounds similar to this compound showed promising results in reducing edema in animal models .

- Anticancer Potential: Research has indicated that pyrazole compounds can inhibit cancer cell proliferation effectively. For instance, certain derivatives have been evaluated against various cancer cell lines, showing IC50 values indicating potent cytotoxicity . this compound could be a part of these investigations due to its structural similarity.

Wirkmechanismus

The mechanism of action of Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

- Ethyl 2-(3-pyridylmethyl)pyrazole-4-carboxylate

- Ethyl 2-(3-pyridylmethyl)pyrazole-5-carboxylate

- Ethyl 2-(3-pyridylmethyl)pyrazole-3,4-dicarboxylate

Uniqueness

Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrazole Compounds

Pyrazoles are known for their pharmacological potential, exhibiting a wide range of biological activities such as anti-inflammatory, antimicrobial, antitumor, and antiviral properties. The core structure of pyrazoles allows for various substitutions that can enhance their bioactivity. This compound represents a specific derivative that has been studied for its unique biological properties.

This compound functions through several mechanisms, primarily involving the inhibition of key enzymes and modulation of signaling pathways:

- Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX), which is pivotal in the inflammatory response. Studies indicate that pyrazole derivatives can act as selective COX-2 inhibitors, reducing inflammation without significant gastrointestinal side effects associated with non-selective NSAIDs .

- Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Pyridine Ring : The presence of the pyridine moiety enhances the lipophilicity and bioavailability of the compound, facilitating better interaction with biological targets .

- Carboxylate Group : The carboxylate functional group plays a critical role in binding interactions with target proteins, impacting the potency and efficacy of the compound .

Research Findings and Case Studies

Several studies have documented the biological activities associated with this compound:

- Antitumor Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Effects : In vivo models using carrageenan-induced paw edema showed that this compound significantly reduced inflammation, comparable to standard anti-inflammatory drugs like ibuprofen .

- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication in certain viral models, indicating potential for development as an antiviral agent .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

ethyl 2-(pyridin-3-ylmethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-5-7-14-15(11)9-10-4-3-6-13-8-10/h3-8H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCWPOMCUSLBGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NN1CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.